The Anti-Inflammatory Properties of Ammoniated Glycyrrhizin: A Technical Guide for Researchers and Drug Development Professionals
The Anti-Inflammatory Properties of Ammoniated Glycyrrhizin: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Understanding Ammoniated Glycyrrhizin
Ammoniated glycyrrhizin, the ammonium salt of glycyrrhizic acid, is a triterpenoid saponin glycoside extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1]. Glycyrrhizic acid is the primary active component responsible for the well-documented anti-inflammatory effects of licorice[1]. For the purposes of this technical guide, the terms ammoniated glycyrrhizin, glycyrrhizin (GL), and glycyrrhizic acid (GA) will be used interchangeably to refer to this active compound, reflecting the common usage in scientific literature. This document provides an in-depth exploration of the multifaceted anti-inflammatory mechanisms of ammoniated glycyrrhizin, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support drug development and research professionals. The United States Food and Drug Administration (FDA) has listed licorice and its derivatives, including monoammonium glycyrrhizate, as Generally Recognized as Safe (GRAS), highlighting its potential as a therapeutic agent[1].
Core Anti-Inflammatory Mechanisms of Action
Ammoniated glycyrrhizin exerts its anti-inflammatory effects through the modulation of multiple key signaling pathways and molecular targets. This pleiotropic activity underscores its potential as a broad-spectrum anti-inflammatory agent.
Direct Inhibition of High Mobility Group Box 1 (HMGB1)
A primary and well-established mechanism of ammoniated glycyrrhizin is its direct binding to and inhibition of High Mobility Group Box 1 (HMGB1)[2]. HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, acts as a potent pro-inflammatory cytokine.
Ammoniated glycyrrhizin directly binds to the two HMG boxes of HMGB1, preventing its interaction with its primary receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[3]. This inhibitory action effectively neutralizes the pro-inflammatory activities of extracellular HMGB1.
Caption: Workflow for the LPS-Stimulated RAW 264.7 Macrophage Assay.
These cell-free assays directly measure the ability of a compound to inhibit the activity of key enzymes in the inflammatory cascade.
COX Inhibition Assay Protocol:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.
-
Inhibitor Incubation: Add various concentrations of ammoniated glycyrrhizin to the reaction mixture and incubate for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin G2 (PGG2) using a colorimetric or fluorometric method.
-
IC50 Calculation: Determine the concentration of ammoniated glycyrrhizin that causes 50% inhibition of enzyme activity.
LOX Inhibition Assay Protocol:
-
Enzyme and Substrate: Use soybean lipoxygenase and linoleic acid as the substrate.
-
Reaction Buffer: Prepare a 0.2 M borate buffer (pH 9.0).
-
Incubation: Incubate the enzyme with different concentrations of ammoniated glycyrrhizin for 3 minutes.
-
Reaction Initiation: Start the reaction by adding linoleic acid.
-
Measurement: Monitor the increase in absorbance at 234 nm for 3 minutes, which corresponds to the formation of (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.
-
Calculation: Calculate the percentage of inhibition compared to a control without the inhibitor.
In Vivo Models
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into control, standard (e.g., indomethacin 5 mg/kg), and test groups (various doses of ammoniated glycyrrhizin).
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) 30 minutes to 1 hour before carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Edema and Inhibition: Calculate the percentage of edema and the percentage of inhibition of edema for each group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Pharmacokinetics and Safety Profile
Pharmacokinetics
The bioavailability of orally administered glycyrrhizin is generally low. However, after oral administration, glycyrrhizin is metabolized to its active aglycone, glycyrrhetinic acid, by intestinal bacteria. Glycyrrhetinic acid is then absorbed. Intraperitoneal administration has been shown to dramatically enhance the bioavailability of glycyrrhizin. [4]The pharmacokinetic profile of glycyrrhizin in rats after intravenous administration is dose-dependent and follows a two-compartment model. [5]
Safety and Toxicology
Ammoniated glycyrrhizin is generally considered safe, particularly at therapeutic doses. Acute toxicity studies in rats and mice have shown it to be practically non-toxic. However, high and prolonged intake can lead to side effects such as hypertension, hypokalemia, and water retention. These effects are attributed to the inhibition of 11β-hydroxysteroid dehydrogenase type 2, which leads to an increase in cortisol levels in the kidneys.
Conclusion and Future Directions
Ammoniated glycyrrhizin presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to potently inhibit key inflammatory pathways, including the HMGB1, TLR4, NF-κB, and MAPK signaling cascades, provides a strong rationale for its further development as a therapeutic for a range of inflammatory disorders. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the anti-inflammatory potential of ammoniated glycyrrhizin and its derivatives. Future research should focus on optimizing delivery systems to improve oral bioavailability and conducting well-designed clinical trials to translate the promising preclinical findings into effective treatments for inflammatory diseases.
References
- Current time information in Manila, PH. (n.d.). Google.
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
- In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library.
- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). (n.d.). Novus Biologicals.
- Lipoxygenase inhibiting activity of some Malaysian plants. (n.d.). Taylor & Francis Online.
- Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies. (n.d.). PubMed Central.
- Anti-inflammatory activity of novel ammonium glycyrrhizinate/niosomes delivery system: human and murine models. (2012). PubMed.
- Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark.
- Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (n.d.).
- (PDF) Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies. (2025).
- Production and Function of Monoammonium Glycyrrhizinate. (n.d.).
- 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. (n.d.). PMC.
- Monoammonium glycyrrhizinate inhibited the inflammation of LPS-induced acute lung injury in mice. (2025).
- Preparation method of monoammonium glycyrrhizinate. (n.d.).
- Western blot protocol. (n.d.). Abcam.
- Method for preparing mono-ammonium glycyrrhizinate. (n.d.).
- IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.).
- Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice. (2021). PMC.
- Pharmacokinetics of glycyrrhizin after intravenous administration to r
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (n.d.). PMC.
- Mono-ammonium glycyrrhizinate and preparing method thereof. (n.d.).
- Determination of Glycyrrhizin in Dog Plasma by Liquid Chromatography—Mass Spectrometry and its Application in Pharmacokinetic Studies. (2025).
- Method for preparing mono-ammonium glycyrrhizin
- The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid. (n.d.). PMC.
- In-Silico Validation of Glycyrrhizin against Proinflammatory Mediator COX-2: Anti-Proliferative Potential. (2023).
- ANTI-INFLAMMATORY EFFECT OF MONOAMMONIUM GLYCYRRHIZINATE ON EXPERIMENTAL COLITIS. (2023). Farmacia Journal.
- Comparison of pharmacokinetics between glycyrrhizin and glycyrrhetic acid in rabbits. (n.d.). Journal of Food and Drug Analysis.
- (PDF) Interaction of licorice on glycyrrhizin pharmacokinetics. (2025).
- Glycyrrhizin inhibits neutrophil-associated generation of alternatively activ
- Anti-inflammatory ability of licorice (Glycyrrhiza glabra) root extract in cyclooxygenase-2 enzyme inhibition: In silico study. (2024).
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). NIH.
- Glycyrrhizin (Glycyrrhizic Acid)
- Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae). (n.d.). PubMed.
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. (n.d.).
- Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages. (n.d.). PubMed.
- Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflamm
- Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initi
- Exploring the Role of Licorice and Its Derivatives in Cell Signaling P
Sources
- 1. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of glycyrrhizin after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
